4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-[(3-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-12-6-5-7-13(10-12)11-17-20-15(18-19-16(20)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAVFMDVTVQQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358299 | |
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-98-1 | |
| Record name | ST50057416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thioethers or disulfides.
Scientific Research Applications
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) enhance antibacterial activity but may reduce solubility.
- Bulky substituents (e.g., pyrazole in , phenoxy in ) can hinder crystallization, affecting yields.
- Methyl or methoxy groups (e.g., 3-CH₃ in the target compound, 4-OCH₃ in ) improve bioavailability via lipophilicity modulation .
Antimicrobial Activity
- Target Compound : Exhibits moderate activity against Staphylococcus aureus (MIC ~8 µg/mL) but lower potency than derivatives with electron-deficient aryl groups .
- 4-((4-Bromobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol: Shows superior antibacterial activity (MIC ~2 µg/mL) due to the synergistic effect of Br and CF₃ groups .
- 5e (4-(2,4-Dichlorobenzylideneamino)-5-phenyl derivative): Outperforms streptomycin against Gram-negative pathogens (MIC ~1 µg/mL) .
Anticancer and Antioxidant Activity
- Heterocyclic Schiff Base Metal Complexes (e.g., Cu(II) complexes of pyridyl-triazoles): Demonstrate 60–80% inhibition against MCF-7 and Hep-G2 cancer cells, surpassing organic ligands alone .
- Compound 5b (4-((Furan-2-ylmethylene)amino)-5-phenyl derivative): Exhibits potent antioxidant activity (IC₅₀ = 5.84 µg/mL) via DPPH scavenging, attributed to the electron-donating furan moiety .
Antiviral and Anticoccidial Activity
- 4-(Cyclopent-1-en-3-ylamino)-5-(4-iodophenyl)hydrazinyl derivative: Inhibits coronavirus helicase (IC₅₀ = 0.8 µM) through hydrophobic interactions .
- 4,5-Diphenyl-1,2,4-triazole-3-thiol : Reduces coccidial α-glucosidase activity by 70%, comparable to toltrazuril .
Biological Activity
4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 294.37 g/mol. Its structure includes a triazole ring, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylbenzaldehyde with an appropriate amine derivative in the presence of thiol groups to form the desired triazole structure. The reaction conditions often include solvents such as ethanol and may require specific temperatures to optimize yield.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives of triazoles showed enhanced cytotoxicity compared to standard chemotherapeutics, with IC50 values often below 100 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 22.3 ± 2.5 |
| This compound | Panc-1 | 26.2 ± 1.0 |
This data suggests a selective cytotoxic effect towards cancer cells while exhibiting lower toxicity against normal fibroblast cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that derivatives of triazole exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in nucleic acid synthesis, leading to impaired cell division in cancer cells.
- Induction of Apoptosis : Some studies indicate that these compounds can trigger programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
- Antiangiogenic Effects : Certain triazole derivatives have shown potential in inhibiting angiogenesis, which is crucial for tumor growth and metastasis .
Case Studies
In one notable study involving a series of triazole derivatives:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Ethanol | 78 | 97 | |
| Temperature | 75°C (reflux) | 82 | 95 | |
| Purification Method | Column Chromatography | 75 | 98 |
Basic: How do structural modifications (e.g., halogen substituents) influence the compound's biological activity?
Methodological Answer:
Substituents on the benzylidene or phenyl rings significantly alter bioactivity:
- Halogenation : Chloro or fluoro groups at the para position enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Methoxy Groups : Improve solubility but may reduce potency due to steric hindrance .
- Indole Moieties : Introduce π-π stacking interactions with biological targets (e.g., DNA or enzymes), as seen in analogs with indole substitutions .
Q. Table 2: Substituent Effects on MIC Values (μg/mL)
| Substituent (Position) | Antimicrobial Activity (MIC) | Antifungal Activity (MIC) | Reference |
|---|---|---|---|
| 4-Cl (Phenyl) | 7.8–15.6 | 15.6–31.2 | |
| 4-F (Benzylidene) | 12.5–25 | 25–50 | |
| 4-OCH₃ (Benzylidene) | 50–100 | 100–200 |
Advanced: What experimental strategies can resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., varying MIC values) arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize procedural differences .
- Compound Purity : Use HPLC or LC-MS to confirm >95% purity, as impurities (e.g., unreacted aldehydes) can skew results .
- Structural Confirmation : Validate analogs via ¹H/¹³C NMR and HR-MS to rule out isomerization or degradation .
Advanced: How can in silico methods predict interaction mechanisms with enzyme targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) are used to:
- Identify Binding Pockets : The triazole-thiol scaffold binds to cysteine residues in enzymes (e.g., SARS-CoV-2 helicase) via covalent interactions .
- Quantify Affinity : Analogs with 4-Cl substitutions show ΔG values of -9.2 kcal/mol, indicating strong binding to fungal CYP51 .
- Validate Experimentally : Compare docking results with enzymatic inhibition assays (e.g., IC₅₀ values) .
Q. Table 3: Docking Results for Triazole-Thiol Derivatives
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| SARS-CoV-2 Helicase | -8.7 | Cys532-SH, π-π stacking | |
| Fungal CYP51 | -9.2 | Heme iron coordination | |
| Human Topoisomerase IIα | -7.9 | DNA intercalation |
Advanced: What role does photoisomerization play in modulating the compound's activity?
Methodological Answer:
The benzylidene group undergoes E→Z isomerization under UV light (365 nm, Φ = 0.32), enabling light-controlled applications:
- Drug Activation : Photoisomerized derivatives show 3-fold higher cytotoxicity against HeLa cells compared to dark-state analogs .
- Reversibility : Z→E reversion occurs at 254 nm, allowing dynamic control in photopharmacology studies .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., triazole ring substitution) and detect tautomers .
- FTIR : Identify ν(S-H) at ~2550 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .
- HR-MS : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 323.08 for C₁₆H₁₄N₄S) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
